2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-5-7(9(12)13)4-10-8(11-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLXWOKIRNVYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624525 | |
| Record name | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954233-05-7 | |
| Record name | 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Overview
The synthesis of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid can be achieved through various methodologies, typically involving the following steps:
Detailed Synthesis Steps
Step 1: Formation of the Pyrimidine Ring
The initial step often involves the reaction of 2-chloro-4-methylpyrimidine with suitable reagents to form a vinyl derivative, which serves as a precursor for cyclopropanation. For instance, 2-chloro-4-methylpyrimidine can be converted to 4-methyl-2-vinylpyrimidine using vinylboronic acid in the presence of a palladium catalyst, yielding moderate to good yields (up to 77%) depending on the reaction conditions.
Step 2: Cyclopropanation Reaction
The cyclopropanation can be achieved through a nitrogen ylide-mediated approach. For example, ethyl diazoacetate is commonly used in this context, reacting with the vinyl derivative under controlled conditions to form the cyclopropane moiety. This step is crucial as it introduces the cyclopropyl group into the pyrimidine structure.
Step 3: Carboxylation
Following cyclopropanation, hydrolysis of the resulting ester leads to the formation of the desired carboxylic acid. This can be accomplished through standard hydrolysis methods, often yielding high purity products after purification steps such as recrystallization or chromatography.
Reaction Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Vinylation | Pd catalyst, dioxane, heat | Up to 77% |
| 2 | Cyclopropanation | Ethyl diazoacetate, controlled temperature | Variable (typically around 28%) |
| 3 | Hydrolysis | Aqueous NaOH followed by acidification | High purity post-purification |
Challenges and Considerations
The synthesis of this compound presents several challenges:
Safety Concerns : The use of diazo compounds requires careful handling due to their potential hazards during cyclopropanation reactions.
Selectivity : Achieving high selectivity in cyclopropanation reactions can be difficult, often leading to mixtures of isomers that require additional separation steps.
Yield Optimization : While initial yields may be satisfactory, optimizing conditions for large-scale synthesis remains a critical area for research.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties for specific applications.
Synthetic Routes
The synthesis typically involves cyclization reactions under controlled conditions. For instance, it can be synthesized by reacting 2-cyclopropyl-4-methylpyrimidine with a carboxylating agent like carbon dioxide in the presence of a base, often using organic solvents such as dimethylformamide at elevated temperatures.
Biological Research
Biochemical Probes
In biological research, this compound is investigated for its potential as a biochemical probe. It has been shown to interact with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways. This feature makes it a candidate for studying various biochemical processes and disease mechanisms .
Therapeutic Potential
Research indicates that this compound may have therapeutic applications, particularly in treating inflammatory diseases. Studies have demonstrated that pyrimidines exhibit anti-inflammatory effects by inhibiting key inflammatory mediators like COX-2 and nitric oxide synthase (iNOS). For example, certain derivatives showed significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs .
Medicinal Chemistry
Drug Development
The compound has been explored for its role in drug development, particularly as an inhibitor of specific enzymes involved in disease pathways. For instance, structure-activity relationship (SAR) studies have identified modifications that enhance its potency against targets such as NAPE-PLD, which is implicated in various pathological conditions .
Case Study: Antimalarial Activity
Recent investigations into related pyrimidine compounds have highlighted their potential as antimalarial agents. For instance, certain derivatives were found to inhibit vital kinases in the Plasmodium species responsible for malaria, showcasing the therapeutic promise of pyrimidine derivatives including this compound .
Industrial Applications
Material Science
In industrial chemistry, this compound is utilized in the development of new materials and chemical processes. Its unique properties facilitate advancements in polymer chemistry and the synthesis of novel chemical entities with desired characteristics.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Analysis
Substituent Effects on Reactivity and Bioactivity
- Chlorine vs. Methyl Groups: Chlorinated analogs (e.g., Aminocyclopyrachlor ) exhibit higher electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This property is critical in herbicides, where chloro-substituents improve binding to target enzymes.
- Cyclopropyl vs.
- Amino and Hydroxy Substituents: Amino groups (e.g., in Aminocyclopyrachlor ) improve water solubility and hydrogen-bonding capacity, whereas hydroxy groups (e.g., in 5-chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid ) may enhance acidity and metal chelation.
Positional Isomerism
Physicochemical Properties
- Solubility: Carboxylic acid derivatives (e.g., the target compound) generally exhibit higher aqueous solubility than ester analogs like methyl 2-aminopyrimidine-5-carboxylate .
- Molecular Weight and Lipophilicity : Bulkier substituents (e.g., pyridinyl groups in ) increase molecular weight and logP, reducing membrane permeability but improving target affinity.
Research Findings and Trends
- Synthetic Accessibility: Esters (e.g., ethyl 2-aminopyrimidine-5-carboxylate ) are common intermediates for carboxylic acid derivatives, enabling scalable synthesis of the target compound .
- Toxicity Profiles : Chlorinated analogs (e.g., ) may pose higher environmental toxicity due to halogen persistence, whereas cyclopropyl-containing compounds offer improved biodegradability .
Biological Activity
2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 170.18 g/mol. The compound features a pyrimidine ring substituted at the 2-position with a cyclopropyl group, at the 4-position with a methyl group, and at the 5-position with a carboxylic acid functional group. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may inhibit certain enzymes and modulate receptor functions, leading to various therapeutic effects. For instance, it has been investigated for its antimicrobial and anticancer properties, demonstrating potential in inhibiting the growth of various pathogens and cancer cells.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These results indicate that the compound is particularly effective against E. coli, suggesting its potential as a therapeutic agent for treating infections caused by this pathogen .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. It has shown promise in inhibiting the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer) cells. The IC50 values for these cell lines indicate moderate to high potency, making it a candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrimidine derivatives like this compound. SAR studies have revealed that modifications at specific positions on the pyrimidine ring can significantly enhance or diminish biological activity.
For example, substituting different groups at the 4-position of the pyrimidine ring has been shown to affect enzyme inhibition potency. In a comparative analysis with similar compounds, it was noted that certain substitutions led to a two-fold increase in potency against specific targets .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of various pyrimidine derivatives, including this compound, against resistant bacterial strains. Results indicated that this compound maintained activity even against strains with reduced susceptibility to conventional antibiotics .
- Cancer Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, suggesting its potential as an adjunct therapy in oncology .
- Enzyme Inhibition : Further investigations into its mechanism revealed that this compound acts as an inhibitor of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Cyclopropyl-4-methylpyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via cyclocondensation of cyclopropylamine derivatives with β-keto esters or via functionalization of pre-formed pyrimidine cores. Key steps include optimizing cyclopropane ring stability under acidic/basic conditions and controlling regioselectivity during methyl group introduction. For example, cyclopropylamine intermediates (e.g., cyclopropyl isocyanates) can react with β-diketones to form the pyrimidine scaffold . Yield improvements (70–85%) are achieved using microwave-assisted synthesis to reduce side reactions like ring-opening of the cyclopropyl group. Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) critically influence reaction efficiency .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions, particularly distinguishing cyclopropyl protons (δ ~0.8–1.2 ppm) and methyl groups (δ ~2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (calculated for C₁₀H₁₂N₂O₂: 200.09 g/mol). X-ray crystallography (as in ) resolves bond angles (e.g., C–N–C in pyrimidine ring ≈ 120°) and confirms steric effects from the cyclopropyl group.
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Answer : Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC purity tracking (e.g., 95% initial purity degrading to ≤90%) identify decomposition pathways. Cyclopropyl ring strain increases sensitivity to hydrolysis; thus, lyophilized storage under argon is recommended. FT-IR monitoring of carboxylic acid dimerization (peaks at ~2500–3300 cm⁻¹) helps detect degradation .
Advanced Research Questions
Q. How can conflicting data on solubility and bioavailability be resolved for this compound?
- Answer : Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Use powder X-ray diffraction (PXRD) to correlate solubility differences (e.g., amorphous form solubility ≈ 1.2 mg/mL vs. crystalline ≈ 0.3 mg/mL in PBS pH 7.4). Molecular dynamics simulations predict bioavailability by modeling cyclopropyl hydrophobicity (logP ≈ 1.8) and carboxylate ionization (pKa ≈ 3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
